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Introduction
Methylamino-PEG2-acid is a heterobifunctional polyethylene glycol (PEG) linker that is

gaining prominence in the fields of bioconjugation and drug development. Its defined length,

hydrophilic nature, and orthogonal reactive groups make it a versatile tool for covalently linking

molecules. This technical guide provides a comprehensive overview of the structure,

properties, and applications of Methylamino-PEG2-acid, with a focus on its utility for

researchers in academia and industry.

Structure and Physicochemical Properties
Methylamino-PEG2-acid, systematically named 3-(2-(2-

(methylamino)ethoxy)ethoxy)propanoic acid, possesses a short PEG spacer that imparts

hydrophilicity, which can improve the solubility of conjugated molecules.[1] The molecule is

bifunctional, featuring a secondary methylamine group at one terminus and a carboxylic acid at

the other. This allows for specific and controlled conjugation reactions. The hydrochloride salt is

a common commercially available form.[1]

The structural formula is:

CH₃-NH-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-COOH
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Physicochemical Data
While specific experimental values for pKa and quantitative solubility are not readily available in

the literature, the general properties of Methylamino-PEG2-acid and its hydrochloride salt are

summarized below.

Property Value Source(s)

IUPAC Name

3-(2-(2-

(methylamino)ethoxy)ethoxy)pr

opanoic acid

[1]

Synonyms MeNH-PEG2-acid

CAS Number 1807503-87-2 (for HCl salt) [1]

Molecular Formula C₈H₁₇NO₄ [2]

Molecular Weight 191.2 g/mol [2]

Molecular Formula (HCl Salt) C₈H₁₈ClNO₄ [1]

Molecular Weight (HCl Salt) 227.69 g/mol [1]

Appearance White to off-white solid or oil [3]

Purity Typically >95%

Solubility
Soluble in water, DMSO, and

DMF
[3]

Storage Conditions

Short term (days to weeks) at

0-4 °C; Long term (months to

years) at -20 °C in a dry, dark

environment.

[1]

Reactivity and Applications
The utility of Methylamino-PEG2-acid lies in its two distinct reactive functional groups:

Methylamine Group: This secondary amine is reactive towards activated carboxylic acids

(e.g., NHS esters), aldehydes, and ketones (via reductive amination).[1]
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Carboxylic Acid Group: This group can be activated to react with primary and secondary

amines, forming stable amide bonds. Common activators include carbodiimides like 1-Ethyl-

3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide

(NHS), or uronium-based reagents like HATU.[2]

This bifunctionality makes Methylamino-PEG2-acid an ideal linker for a variety of applications,

most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein

of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the

proteasome. A PROTAC is composed of a ligand for the POI, a ligand for an E3 ligase, and a

linker connecting the two.

Methylamino-PEG2-acid is well-suited for this linker role. For instance, the carboxylic acid end

can be coupled to an amine-containing E3 ligase ligand, and the methylamine end can be

coupled to a POI ligand that has a reactive carboxylic acid or an aldehyde. The PEG spacer

helps to improve the solubility and pharmacokinetic properties of the resulting PROTAC.

Experimental Protocols
The following are detailed methodologies for common experiments involving Methylamino-
PEG2-acid.

Protocol 1: Amide Bond Formation via EDC/NHS
Coupling (Aqueous Phase)
This protocol describes the conjugation of the carboxylic acid moiety of Methylamino-PEG2-
acid to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule) in an

aqueous buffer.

Materials:

Methylamino-PEG2-acid

Amine-containing molecule
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for improved

aqueous solubility

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

Reaction vessels

Stirring equipment

Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

Reagent Preparation:

Equilibrate all reagents to room temperature before use.

Prepare stock solutions of Methylamino-PEG2-acid, EDC, and NHS/Sulfo-NHS in an

appropriate solvent (e.g., DMSO or DMF). Note that EDC is moisture-sensitive and should

be prepared immediately before use.

Dissolve the amine-containing molecule in the Coupling Buffer.

Activation of Carboxylic Acid:

In a reaction tube, dissolve Methylamino-PEG2-acid in the Activation Buffer.

Add NHS/Sulfo-NHS to the solution (a 1.5 to 2-fold molar excess over Methylamino-
PEG2-acid is recommended).

Add EDC to the solution (a 1.5 to 2-fold molar excess over Methylamino-PEG2-acid is

recommended).
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Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

Conjugation to Amine:

Immediately add the activated Methylamino-PEG2-acid solution to the solution of the

amine-containing molecule.

Ensure the pH of the final reaction mixture is between 7.2 and 8.0. If necessary, adjust

with a non-amine-containing base.

The molar ratio of the activated linker to the amine-containing molecule should be

optimized for the specific application. A 10-20 fold molar excess of the linker is a good

starting point for protein labeling.

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

Quenching:

Add the Quenching Buffer to the reaction mixture to stop the reaction by hydrolyzing any

unreacted NHS esters and capping unreacted amines. A final concentration of 10-50 mM

of the quenching agent is typical.

Incubate for 15-30 minutes at room temperature.

Purification:

Purify the conjugate to remove excess reagents and byproducts using an appropriate

method such as dialysis, size-exclusion chromatography, or HPLC.

Protocol 2: Amide Bond Formation using HATU (Organic
Phase)
This protocol is suitable for coupling the carboxylic acid of Methylamino-PEG2-acid to an

amine-containing small molecule in an organic solvent.

Materials:

Methylamino-PEG2-acid
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Amine-containing molecule

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)

DIPEA (N,N-Diisopropylethylamine)

Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)

Reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon)

Stirring equipment

Purification system (e.g., flash chromatography, preparative HPLC)

Procedure:

Reaction Setup:

In a dry reaction vessel under an inert atmosphere, dissolve Methylamino-PEG2-acid (1

equivalent) in anhydrous DMF or DCM.

Add the amine-containing molecule (1-1.2 equivalents).

Coupling Reaction:

Add HATU (1.1-1.5 equivalents) to the reaction mixture.

Add DIPEA (2-3 equivalents) to the mixture.

Stir the reaction at room temperature for 1-4 hours. The progress can be monitored by

TLC or LC-MS.

Work-up and Purification:

Once the reaction is complete, the solvent can be removed under reduced pressure.

The residue can be redissolved in a suitable solvent (e.g., ethyl acetate) and washed with

a mild acid (e.g., 1 M HCl), saturated sodium bicarbonate, and brine.
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The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.

The crude product is purified by flash chromatography or preparative HPLC to yield the

desired conjugate.

Visualizations
Experimental Workflow for EDC/NHS Coupling
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Caption: Workflow for the conjugation of Methylamino-PEG2-acid using EDC/NHS chemistry.
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Caption: Logical workflow for the synthesis of a PROTAC using Methylamino-PEG2-acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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